molecular formula C22H15FN2O3 B5168395 2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile

2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile

Cat. No. B5168395
M. Wt: 374.4 g/mol
InChI Key: VGAKMWIICUDDDC-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the acrylonitrile family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile is not fully understood. However, studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It may also inhibit the activity of certain enzymes that are required for cancer cell growth. Additionally, this compound may exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have antimicrobial activity against various strains of bacteria and fungi. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile in lab experiments is its potential applications in various fields of scientific research. Additionally, this compound is relatively easy to synthesize using various methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are required to fully understand the toxicity of this compound and its effects on living organisms.

Future Directions

There are various future directions for the research of 2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile. One direction is to further study its anticancer properties and its potential applications in cancer therapy. Additionally, further studies are required to fully understand the antimicrobial activity of this compound and its potential applications in the development of new antibiotics. Furthermore, the toxicity of this compound needs to be fully understood to ensure its safety for use in living organisms.

Synthesis Methods

The synthesis of 2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile can be achieved using various methods. One of the most commonly used methods is the Knoevenagel condensation reaction. This reaction involves the condensation of 3-nitrobenzaldehyde with 2-(3-fluorophenyl)acetonitrile in the presence of a base such as sodium hydroxide. The resulting product is then treated with a base such as potassium carbonate to obtain the desired compound.

Scientific Research Applications

2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile has potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its antimicrobial properties and has shown activity against various strains of bacteria and fungi.

properties

IUPAC Name

(E)-2-(3-fluorophenyl)-3-[2-[(3-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-20-8-4-7-17(13-20)19(14-24)12-18-6-1-2-10-22(18)28-15-16-5-3-9-21(11-16)25(26)27/h1-13H,15H2/b19-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAKMWIICUDDDC-UNOMPAQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC(=CC=C2)F)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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